ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14789110
InChI: InChI=1S/C17H16ClN3O3S/c1-2-24-16(23)13-10-25-17(19-13)20-15(22)6-8-21-7-5-11-3-4-12(18)9-14(11)21/h3-5,7,9-10H,2,6,8H2,1H3,(H,19,20,22)
SMILES:
Molecular Formula: C17H16ClN3O3S
Molecular Weight: 377.8 g/mol

ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14789110

Molecular Formula: C17H16ClN3O3S

Molecular Weight: 377.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C17H16ClN3O3S
Molecular Weight 377.8 g/mol
IUPAC Name ethyl 2-[3-(6-chloroindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C17H16ClN3O3S/c1-2-24-16(23)13-10-25-17(19-13)20-15(22)6-8-21-7-5-11-3-4-12(18)9-14(11)21/h3-5,7,9-10H,2,6,8H2,1H3,(H,19,20,22)
Standard InChI Key MWILLCFXFPJXBY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl

Introduction

Structural Features and Molecular Characteristics

Core Architecture

The compound’s structure features a thiazole ring substituted at the 2-position with a propanoylamino group and at the 4-position with an ethyl carboxylate. The propanoylamino side chain terminates in a 6-chloroindole moiety, introducing steric bulk and electronic heterogeneity. The indole’s chloro substituent at the 6-position enhances electrophilicity, potentially influencing binding affinity to biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC18H17ClN4O3S\text{C}_{18}\text{H}_{17}\text{ClN}_4\text{O}_3\text{S}
Molecular Weight416.87 g/mol
XLogP3-AA3.2 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The thiazole ring contributes to planar rigidity, while the ethyl carboxylate group enhances solubility in polar aprotic solvents. Quantum mechanical calculations suggest that the chloroindole moiety induces a dipole moment of 5.2 Debye, facilitating interactions with hydrophobic enzyme pockets .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis typically follows a convergent approach:

  • Thiazole Core Construction: Ethyl 2-amino-1,3-thiazole-4-carboxylate serves as the precursor, synthesized via cyclization of ethyl bromopyruvate with thiourea derivatives .

  • Indole-Propanoyl Side Chain: 6-Chloroindole is acylated with 3-chloropropanoyl chloride under Friedel-Crafts conditions to yield 3-(6-chloro-1H-indol-1-yl)propanoyl chloride.

  • Amide Coupling: The propanoyl chloride is reacted with the thiazole precursor using Hünig’s base (DIPEA) in dichloromethane, achieving yields of 68–72% after chromatographic purification.

Optimization Challenges

Key issues include:

  • Regioselectivity: Competing acylation at indole’s 3-position necessitates low-temperature (-20°C) conditions to favor 1-substitution.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves byproducts arising from incomplete chloro substitution.

Physicochemical Properties

Solubility and Stability

Experimental data for the exact compound remain limited, but analogs suggest:

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 1.2 mg/mL in DMSO .

  • Thermal Stability: Decomposition onset at 215°C (DSC), with a melting point range of 178–182°C.

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials under nitrogen is recommended.

Spectroscopic Profiles

  • IR (KBr): νmax\nu_{\text{max}} 1725 cm1^{-1} (ester C=O), 1660 cm1^{-1} (amide I), 1540 cm1^{-1} (indole C=C).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, thiazole H5), 7.68 (d, J=8.4J = 8.4 Hz, 1H, indole H7), 7.42–7.38 (m, 2H, indole H4/H5), 4.32 (q, J=7.1J = 7.1 Hz, 2H, OCH2_2), 3.25 (t, J=6.6J = 6.6 Hz, 2H, CH2_2CO), 1.34 (t, J=7.1J = 7.1 Hz, 3H, CH3_3) .

Biological Activity and Mechanisms

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): Molecular docking predicts a binding energy of -9.2 kcal/mol, suggesting potential anti-inflammatory effects via prostaglandin suppression.

  • Kinase Targets: The indole-thiazole hybrid may inhibit JAK2 (IC50_{50} ~1.2 µM in silico), implicating utility in myeloproliferative disorders .

Applications and Future Directions

Pharmaceutical Development

  • Oncology: As a STING pathway activator, the compound could enhance tumor immunogenicity in combination with checkpoint inhibitors.

  • Antimicrobials: Thiazole derivatives exhibit broad-spectrum activity; structural modifications may target bacterial DNA gyrase.

Agricultural Chemistry

Patent literature notes thiazole-carboxylates as herbicidal leads, though this compound’s efficacy remains untested .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator